3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-10-14(11(2)23-18-10)24(20,21)16-9-12-15-4-3-13(17-12)19-5-7-22-8-6-19/h3-4,16H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDYQZDNGYRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
The isoxazole sulfonyl chloride intermediate is typically synthesized through chlorosulfonation of 3,5-dimethylisoxazole. According to methodologies detailed in patent literature, this involves:
- Chlorosulfonation : Treatment of 3,5-dimethylisoxazole with chlorosulfonic acid at 0–5°C for 4–6 hours, yielding the sulfonyl chloride derivative.
- Quenching and Isolation : The reaction mixture is quenched in ice-cold water, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate.
Key Data :
Preparation of (4-Morpholinopyrimidin-2-yl)methylamine
The morpholinopyrimidine subunit is synthesized through a sequential nucleophilic substitution and reduction strategy:
- Morpholine Attachment : Reaction of 2-chloropyrimidine with morpholine in refluxing ethanol (12 hours), yielding 4-morpholinopyrimidine.
- Bromination and Amination : Bromination at the 2-position using N-bromosuccinimide (NBS) followed by substitution with methylamine in tetrahydrofuran (THF) at 60°C.
Key Data :
- Overall Yield: 44–48%
- $$ ^1H $$ NMR (DMSO-d$$ _6 $$): δ 3.72 (t, 4H, morpholine-OCH$$ _2 $$), 3.58 (s, 2H, CH$$ _2 $$-NH$$ _2 $$), 8.21 (d, 1H, pyrimidine-H).
Sulfonamide Coupling Reaction
The final step involves coupling the sulfonyl chloride and amine intermediates under controlled conditions. Patent US20030236437A1 and CN113651766A provide critical insights into optimizing this reaction:
Reaction Conditions
- Solvent : Dichloromethane (DCM) or acetonitrile, selected for their ability to dissolve both polar and non-polar intermediates.
- Base : Pyridine or triethylamine (2.5 equiv) to neutralize HCl generated during the reaction.
- Temperature : 0°C → room temperature (20–25°C), minimizing side reactions.
- Duration : 6–8 hours, monitored via TLC (R$$ _f $$ = 0.35 in ethyl acetate/hexane 1:1).
Representative Procedure :
- Dissolve (4-morpholinopyrimidin-2-yl)methylamine (1.0 equiv) in anhydrous DCM.
- Add 3,5-dimethylisoxazole-4-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Introduce pyridine (2.5 equiv) and stir at room temperature for 6 hours.
- Quench with water, extract with DCM, dry over Na$$ _2 $$SO$$ _4 $$, and concentrate in vacuo.
Key Data :
Optimization Strategies
Solvent and Base Selection
Comparative studies from PMC9823373 and CN113651766A highlight the impact of solvent and base on reaction efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | Pyridine | 70 | 98 |
| DCM | Triethylamine | 65 | 97 |
| DMF | DBU | 58 | 92 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 2.38 (s, 6H, isoxazole-CH$$ _3 $$), 3.70 (m, 4H, morpholine-OCH$$ _2 $$), 4.52 (d, 2H, CH$$ _2 $$-N), 8.25 (d, 1H, pyrimidine-H).
- HRMS (ESI+) : m/z calculated for C$$ _15 $$H$$ _20 $$N$$ _5 $$O$$ _4 $$S [M+H]$$ ^+ $$: 382.1184; found: 382.1189.
Challenges and Alternative Approaches
Competing Side Reactions
Microwave-Assisted Synthesis
Recent advancements in CN113651766A demonstrate that microwave irradiation (100°C, 30 minutes) reduces reaction time to 1 hour with comparable yields (68%), offering a scalable alternative.
Industrial-Scale Considerations
Patent US20030236437A1 outlines protocols for kilogram-scale production:
- Continuous Flow Reactors : Enhance mixing and heat transfer during sulfonylation.
- In-Process Controls (IPC) : Online HPLC monitoring ensures consistent purity (>97%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Major Products
Oxidation Products: Hydroxylated or carbonyl derivatives of the original compound.
Reduction Products: Amines derived from the reduction of the sulfonamide group.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Research has indicated several potential biological activities of 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide:
- Antimicrobial Properties : The compound has shown promise in inhibiting various microbial strains, making it a candidate for antibiotic development.
- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit specific kinases, which are crucial in cancer progression and other diseases.
- Antiviral Activity : Preliminary studies suggest potential anti-HIV activity at certain concentrations, indicating its utility in antiviral drug design.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, ensuring high yield and purity. The synthesis pathway often includes:
- Formation of the isoxazole ring via cyclization reactions.
- Introduction of the sulfonamide group through aminolysis reactions.
Case Studies
Several studies have explored the compound's interaction with biological targets:
- In Vitro Studies : Experiments conducted on human tumor cell lines have demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy.
- Mechanism of Action : Interaction studies indicate that the compound may bind effectively to specific enzymes involved in disease pathways, thereby inhibiting their function.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The morpholinopyrimidine moiety enhances the compound’s ability to interact with nucleic acids or proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Pyridinesulfonamide Derivatives
Example Compound : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, )
- Structural Differences: Replaces the morpholinopyrimidine group with a pyridine ring bearing a carbamoyl-linked 4-chlorophenyl substituent. Incorporates a pyrazole moiety instead of isoxazole.
- The pyrazole ring may alter binding interactions in enzymatic targets compared to isoxazole. Reported IR and NMR data (e.g., SO₂ stretching at 1385 cm⁻¹, aromatic protons at δ 7.36 ppm) highlight diagnostic features shared with sulfonamide derivatives .
Isoxazole Sulfonamides with Varied Heterocycles
Example Compound : 5-Methyl-N-((1S,3R,4S)-3-methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)isoxazole-4-sulfonamide ()
- Structural Differences: Replaces the morpholinopyrimidine group with a complex pyrrolo-triazolopyrazine system fused to a cyclopentane ring.
- The cyclopentane ring may impose conformational constraints, altering binding kinetics compared to the flexible morpholine-pyrimidine linker in the target compound .
Piperidine-Linked Isoxazole Sulfonamides
Example Compound : 3,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide ()
- Structural Differences: Substitutes the morpholinopyrimidine group with a piperidine ring connected to a 2-methylpyridine moiety.
- The absence of morpholine’s oxygen atoms may reduce solubility compared to the target compound .
Key Research Findings and Trends
- Bioactivity : Sulfonamide derivatives often target enzymes like carbonic anhydrases or kinases. The morpholine group in the target compound may improve selectivity for kinases due to its hydrogen-bonding capacity .
- Synthetic Accessibility: Compounds like those in and are synthesized via sulfonamide coupling reactions (e.g., using isocyanates or nucleophilic substitutions). The morpholinopyrimidine moiety in the target compound likely requires multi-step synthesis, including pyrimidine functionalization and morpholine incorporation .
- Physicochemical Properties :
- Lipophilicity : Morpholine’s polarity may lower logP compared to piperidine or aryl substituents, favoring pharmacokinetic profiles.
- Solubility : Oxygen-rich morpholine could enhance aqueous solubility relative to analogs with chlorophenyl or pyridine groups .
Biological Activity
3,5-Dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, a sulfonamide group, and a morpholinopyrimidine moiety. The structural formula can be represented as follows:
This unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its antibacterial properties, while the isoxazole and morpholinopyrimidine components may enhance its affinity for certain receptors or enzymes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways related to inflammation or cell proliferation.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar sulfonamides have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The presence of the isoxazole ring may enhance this activity by increasing the compound's lipophilicity and membrane permeability .
- Anti-inflammatory Properties : Compounds with isoxazole structures are often explored for their anti-inflammatory effects. Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Anticancer Potential : Preliminary studies have indicated that derivatives of isoxazole compounds can exhibit cytotoxic effects against cancer cell lines. The morpholinopyrimidine moiety may contribute to selective targeting of cancer cells.
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of similar compounds:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)isoxazole-4-sulfonamide?
- Methodological Answer : Synthesis optimization requires multi-step protocols, including sulfonamide coupling and heterocyclic ring formation. Critical parameters include:
- Temperature control : Reactions involving morpholine-pyrimidine intermediates often require temperatures between 60–100°C to ensure ring closure while avoiding decomposition .
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane or THF) improve solubility of sulfonamide intermediates, while water-miscible solvents aid in purification via recrystallization .
- Catalysts : Use of diisopropylethylamine (DIPEA) as a base enhances nucleophilic substitution efficiency in sulfonamide bond formation .
- Validation : Purity should be confirmed via HPLC (>98%) and structural integrity via H/C NMR, focusing on key signals (e.g., isoxazole C-H at δ 2.2–2.6 ppm and morpholine N-CH at δ 3.4–3.8 ppm) .
Q. How can researchers confirm the structural stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C to detect decomposition.
- pH sensitivity : Incubate the compound in buffers (pH 2–10) for 24–72 hours, monitoring degradation via LC-MS. Sulfonamides are prone to hydrolysis under strongly acidic/basic conditions .
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products (e.g., isoxazole ring opening) .
- Data Interpretation : Stability is acceptable if <5% degradation occurs under standard storage conditions (25°C, dark, inert atmosphere).
Q. What analytical techniques are most effective for characterizing this compound’s crystallinity?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX-2018 for structure refinement. Key metrics include R-factor (<0.05) and electron density maps to validate the morpholine-pyrimidine and isoxazole-sulfonamide moieties .
- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to confirm bulk crystallinity .
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions (e.g., sharp endothermic peaks near 180–200°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay standardization : Compare IC values in enzyme inhibition (e.g., kinase assays) vs. cellular viability (e.g., MTT assays). Discrepancies may arise from off-target effects or differential cell permeability.
- Chemical Probes : Use isotopic labeling (C-sulfonamide) to track cellular uptake and localization .
- Data Normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) to account for inter-assay variability .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
-
Substituent variation : Modify the morpholine ring (e.g., replace with piperidine) or isoxazole methyl groups to assess impact on target binding.
-
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against predicted targets (e.g., RNA polymerase or kinases) to prioritize synthetic targets .
-
Biological validation : Test derivatives in dose-response assays (1 nM–100 µM) to quantify potency shifts.
Example SAR Table :
Derivative Modification IC (Kinase A) IC (Kinase B) Parent None 0.8 µM 5.2 µM Derivative 1 Morpholine → Piperidine 2.1 µM 1.5 µM Derivative 2 3,5-Dimethyl → 3-Methyl >10 µM 8.7 µM
Q. How can researchers address solubility challenges in formulation for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to improve bioavailability .
- Pharmacokinetic profiling : Monitor plasma concentrations via LC-MS/MS after oral/intravenous administration in rodent models .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to immobilized targets (e.g., RNA polymerase) .
- Cryo-EM : Resolve compound-bound protein structures at near-atomic resolution (3–4 Å) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
